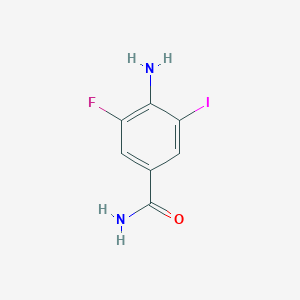
6-Chloro-3-hydroxy-2-pyridin-3-yl-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-3-hydroxy-2-(pyridin-3-yl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromenones Chromenones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-hydroxy-2-(pyridin-3-yl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-hydroxy-2-(pyridin-3-yl)-4H-chromen-4-one with a chlorinating agent to introduce the chlorine atom at the 6th position. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and may involve catalysts like pyridine or triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro-3-hydroxy-2-(pyridin-3-yl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 6-chloro-3-oxo-2-(pyridin-3-yl)-4H-chromen-4-one.
Reduction: Formation of 3-hydroxy-2-(pyridin-3-yl)-4H-chromen-4-one or 6-chloro-3-hydroxy-2-(pyridin-3-yl)-4H-chromen-4-ol.
Substitution: Formation of 6-substituted-3-hydroxy-2-(pyridin-3-yl)-4H-chromen-4-one derivatives.
Wissenschaftliche Forschungsanwendungen
6-chloro-3-hydroxy-2-(pyridin-3-yl)-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 6-chloro-3-hydroxy-2-(pyridin-3-yl)-4H-chromen-4-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and protein-protein interactions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
6-chloro-3-hydroxy-2-(pyridin-3-yl)-4H-chromen-4-one can be compared with other chromenone derivatives:
Similar Compounds: 3-hydroxy-2-(pyridin-3-yl)-4H-chromen-4-one, 6-methyl-3-hydroxy-2-(pyridin-3-yl)-4H-chromen-4-one, 6-bromo-3-hydroxy-2-(pyridin-3-yl)-4H-chromen-4-one.
Uniqueness: The presence of the chlorine atom at the 6th position imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for forming new derivatives with enhanced biological activities.
Eigenschaften
CAS-Nummer |
2481-67-6 |
|---|---|
Molekularformel |
C14H8ClNO3 |
Molekulargewicht |
273.67 g/mol |
IUPAC-Name |
6-chloro-3-hydroxy-2-pyridin-3-ylchromen-4-one |
InChI |
InChI=1S/C14H8ClNO3/c15-9-3-4-11-10(6-9)12(17)13(18)14(19-11)8-2-1-5-16-7-8/h1-7,18H |
InChI-Schlüssel |
WJKGSPGPHGBKRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


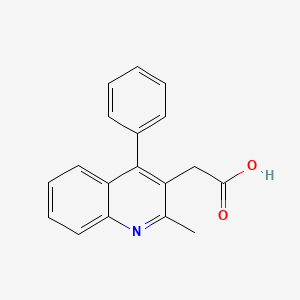
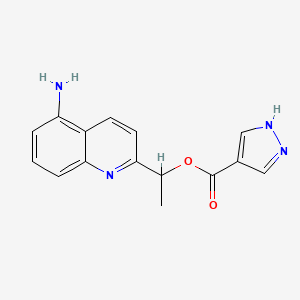
![7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11845784.png)
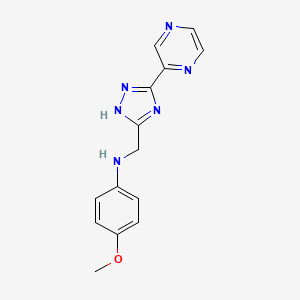


![5'-Bromo-2',3'-dihydrospiro[cyclohexane-1,1'-inden]-4-one](/img/structure/B11845821.png)

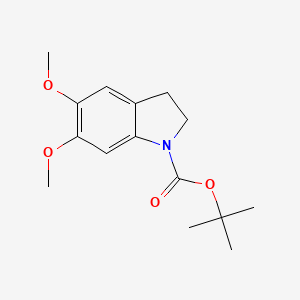
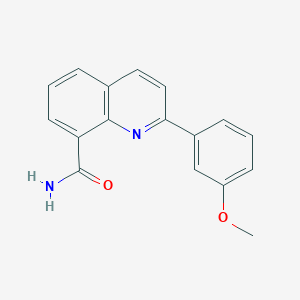

![4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11845843.png)
![9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,8,10-trione](/img/structure/B11845851.png)
